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molecular formula C9H6INO B1642623 4-Hydroxy-8-iodoquinoline

4-Hydroxy-8-iodoquinoline

Cat. No. B1642623
M. Wt: 271.05 g/mol
InChI Key: WTZKVPWLTHDRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132426B2

Procedure details

8-Iodo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (15.69 g, 49.8 mmol) was suspended in phenylether (40 mL) and the mixture heated to boiling. After 30 min, reaction was completed by LCMS. The crude was transferred to a bequer and cooled to room temperature. Hexanes (500 mL) were added and the mixture was stirred for 10 min. The solid was retrieved by filtration, thoroughly washed with hexanes and purified by HPLC to afford 8-iodo-1H-quinolin-4-one as a brownish solid (4.4 g, 23%). 1H NMR (DMSO-d6, 400 MHz) δ 6.14 (d, 1H), 7.09 (t, 1H), 7.88 (d, 1H), 8.08 (dd, 1H), 8.16 (dd, 1H). Exact mass calculated for C9H6INO 270.95, found 271.8 (MH+).
Quantity
15.69 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][CH:9]=[C:8](C(O)=O)[C:7]2=[O:15]>C1(OC2C=CC=CC=2)C=CC=CC=1>[I:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][CH:9]=[CH:8][C:7]2=[O:15]

Inputs

Step One
Name
Quantity
15.69 g
Type
reactant
Smiles
IC=1C=CC=C2C(C(=CNC12)C(=O)O)=O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
Hexanes
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to boiling
CUSTOM
Type
CUSTOM
Details
reaction
FILTRATION
Type
FILTRATION
Details
The solid was retrieved by filtration
WASH
Type
WASH
Details
thoroughly washed with hexanes
CUSTOM
Type
CUSTOM
Details
purified by HPLC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=CC=C2C(C=CNC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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